molecular formula C8H10N2O2 B2980707 1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea CAS No. 478030-94-3

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea

Cat. No. B2980707
M. Wt: 166.18
InChI Key: YHTSWAZVMXIBQE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method has been well-established.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan as a conjugated linker, have been synthesized and evaluated for use in dye-sensitized solar cells (DSSCs). A study demonstrated that a derivative featuring furan significantly improved solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, underlining the potential of furan derivatives in enhancing DSSC performance (Se Hun Kim et al., 2011).

Pharmacological Activities

Furanyl compounds derived from red seaweed have shown potential pharmacological activities, including anti-inflammatory and antioxidative effects, in various in vitro models. These natural products, featuring methoxycyclooctyl benzofuran and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons, exhibited comparable or superior activities to synthetic non-steroidal anti-inflammatory drugs and antioxidants (Fasina Makkar & K. Chakraborty, 2018).

Material Science

In the field of material science, furan derivatives have been investigated for their potential applications. For example, 3-methylthio-substituted furans and related derivatives have been synthesized through a domino process involving reduction and the Paal-Knorr synthesis. These compounds demonstrate the versatility of furan derivatives in organic synthesis and potential applications in developing new materials (Guodong Yin et al., 2008).

Corrosion Inhibition

The use of furan derivatives as corrosion inhibitors has been explored, particularly in protecting mild steel in acidic environments. Studies have shown that certain furan derivatives can significantly inhibit corrosion, with efficiencies reaching up to 93% at certain concentrations. This suggests the potential of furan derivatives in industrial applications where corrosion resistance is critical (K. F. Khaled, 2010).

properties

IUPAC Name

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-8(11)10-5-4-7-3-2-6-12-7/h2-6H,1H3,(H2,9,10,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTSWAZVMXIBQE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea

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